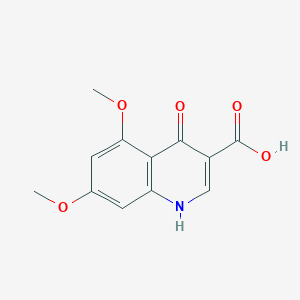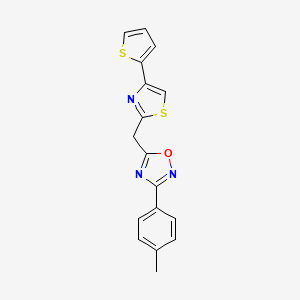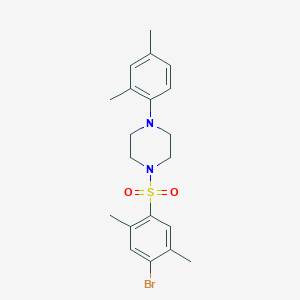
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, also known as BDB, is a chemical compound that belongs to the class of piperazine derivatives. It has been used as a research tool in the field of neuroscience due to its ability to interact with serotonin receptors in the brain. In
科学的研究の応用
Molecular Structure and Synthesis
Antidepressant Properties
Compounds with the piperazine core have been studied for their potential in treating major depressive disorder. Vortioxetine, a compound sharing a similar piperazine structure, exhibits multimodal antidepressant effects by targeting various serotonin receptors and the serotonin transporter. This mechanism of action suggests that structurally similar compounds may also possess unique pharmacological profiles beneficial for depression treatment (L. Tritschler, D. Felice, R. Colle, J. Guilloux, E. Corruble, A. Gardier, D. David, 2014).
Catalytic Activity
Research into the catalytic activities of complexes involving related structures has demonstrated their potential as functional mimics of haloperoxidases. These findings underscore the versatility of these compounds in facilitating oxidative transformations, which could be pivotal in synthetic chemistry and enzymatic study models (M. Maurya, Bekele Mengesha, S. Maurya, Nidhi Sehrawat, F. Avecilla, 2019).
Pharmaceutical Intermediates
The synthesis of related piperazine derivatives highlights their importance as pharmaceutical intermediates. Such studies not only provide insights into novel synthesis routes but also underline the potential applications of these compounds in developing new therapeutic agents (Li Ning-wei, 2006).
Antibacterial and Enzyme Inhibitory Effects
Some derivatives of piperazine compounds have shown promising antibacterial and enzyme inhibitory activities. This suggests a potential for discovering new antimicrobial agents and enzyme inhibitors that could be used in the treatment of various diseases or as tools in biochemical research (Ahmed E. M. Mekky, S. Sanad, 2020).
特性
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-14-5-6-19(16(3)11-14)22-7-9-23(10-8-22)26(24,25)20-13-15(2)18(21)12-17(20)4/h5-6,11-13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKXPTHIKDQXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
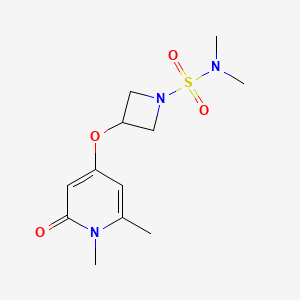
![6-(1,3-Benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2717250.png)

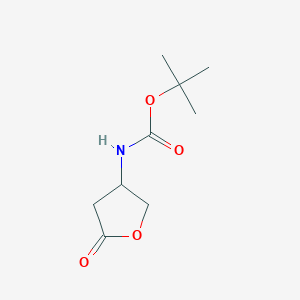
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)
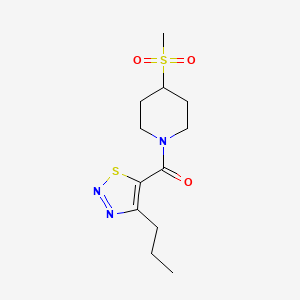
![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
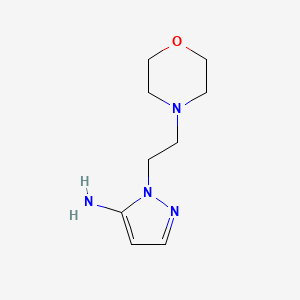
![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
